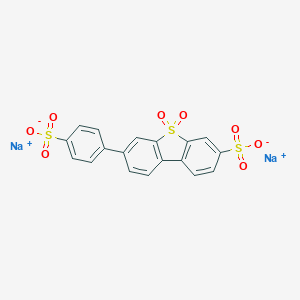
disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is a complex organic compound with the molecular formula C18H10Na2O8S3. This compound is known for its unique structural features, which include a dibenzothiophene core with sulfonic acid groups and a disodium salt form. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt typically involves multiple steps. One common method includes the sulfonation of dibenzothiophene, followed by oxidation to introduce the sulfonic acid groups. The reaction conditions often require the use of strong acids like sulfuric acid and oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The disodium salt form is achieved by neutralizing the sulfonic acid groups with sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate esters.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various sulfone derivatives, sulfonate esters, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins, affecting their function. The dibenzothiophene core can also participate in π-π stacking interactions, influencing molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dibromodibenzothiophene 5,5-dioxide: Similar in structure but contains bromine atoms instead of sulfonic acid groups.
Dibenzothiophene sulfone: Lacks the sulfonic acid groups and disodium salt form.
Uniqueness
7-p-Sulfophenyl-3-dibenzothiophenesulfonic acid 5,5-dioxide, disodium salt is unique due to its combination of sulfonic acid groups and disodium salt form, which impart distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific ionic interactions and solubility characteristics.
Propiedades
Número CAS |
109727-22-2 |
|---|---|
Fórmula molecular |
C18H10Na2O8S3 |
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
disodium;5,5-dioxo-7-(4-sulfonatophenyl)dibenzothiophene-3-sulfonate |
InChI |
InChI=1S/C18H12O8S3.2Na/c19-27(20)17-9-12(11-1-4-13(5-2-11)28(21,22)23)3-7-15(17)16-8-6-14(10-18(16)27)29(24,25)26;;/h1-10H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
OSJIIFUVNKDSEQ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
109727-22-2 |
Sinónimos |
4,4'-disulfo-p-terphenyl sulfone 4,4'-disulfo-p-terphenyl sulfone disodium salt IEM 967 IEM-967 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















